Thiazole orange
Overview
Description
Synthesis Analysis
The synthesis of Thiazole Orange involves the reaction of benzothiazolium with 4-methyl quinoline salts, leading to derivatives that exhibit unique physical and chemical properties. A crystalline hydrate of TO derivative, characterized by single-crystal X-ray diffraction, revealed it belongs to the Triclinic system with specific cell parameters, indicating a coplanar structure of the two aromatic rings linked by a methylene bridged chain (Fei et al., 2011).
Molecular Structure Analysis
The molecular structure of Thiazole Orange is characterized by its ability to intercalate into DNA, significantly enhancing fluorescence upon binding. This property is influenced by the structural modifications of TO, such as the introduction of different substitutional groups on benzothiazole and 4-methylquinoline. Studies have demonstrated that these modifications can alter the planarity of the chromophore, affecting its binding affinities for nucleic acids and influencing its ability to detect specific DNA structures (Guo et al., 2016).
Chemical Reactions and Properties
Thiazole Orange undergoes specific chemical reactions, particularly when conjugated with peptides or amino acids, which affect its DNA-binding modes and photophysical properties. For instance, TO-peptide conjugates demonstrate the utility of a solid-phase synthesis approach, illustrating how photophysical and DNA-binding properties are influenced by chemical structure (Carreon et al., 2004).
Physical Properties Analysis
The physical properties of Thiazole Orange, such as absorption and fluorescence, are crucial for its application in biological imaging and diagnostics. The dye's ability to stain live cells and its interaction with nucleic acids are significantly affected by its physical characteristics, which can be tailored through chemical modifications (Kaloyanova et al., 2011).
Chemical Properties Analysis
The chemical properties of Thiazole Orange, including its reactivity and binding specificity, are essential for its various applications in biological research. Modifications to its structure have been shown to improve its selective detection of specific DNA structures, such as G-quadruplexes, demonstrating the dye's versatility and adaptability for scientific use (Guo et al., 2016).
Scientific Research Applications
FRET Probes and DNA Duplex Stability : TO is effective as a quencher for FRET probes, fluorescein amidite dyes, and TaqMan probes. It also increases the melting temperature of DNA duplexes (Fang et al., 2014).
DNA Damage Detection : It offers a fast screening method to identify DNA damage, such as those caused by UVC-induced damage, making it useful for detecting high levels of DNA damage (Trevithick-Sutton et al., 2007).
Alternative to Ethidium Bromide : Thiazole orange can be used as an alternative to ethidium bromide in a high-resolution FID assay for determining DNA binding affinity and sequence selectivity of small molecules (Boger & Tse, 2001).
Reticulocyte Counting : It is effective for automated counting of reticulocytes by FACS analysis, showing higher precision than manual methods (Carter et al., 1989).
Imaging Nucleic Acids within Cells : TO-modified diarylethene can be used for imaging nucleic acids within cells when bound to DNA (Liu et al., 2014).
Reticulocyte Analysis : It is a new dye for reticulocyte analysis with a high correlation coefficient compared to manual determination of reticulocyte percentage (Lee et al., 1986).
Labeling Reticulated Platelets : TO specifically labels reticulated platelets and at high concentrations labels platelet dense granules (Robinson et al., 2000).
Oligoadenylate Complex Stabilization : TO derivatives covalently attached to oligoadenylates stabilize complexes formed with both DNA and RNA targets (Privat & Asseline, 2001).
Safety And Hazards
Future Directions
Over the past 30 years, Thiazole Orange has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response . These features have led to the development of numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions . The future of Thiazole Orange lies in the development of more sophisticated fluorescent molecules that can reliably report on their surroundings .
properties
IUPAC Name |
4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJCCLIDPZYJC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910233 | |
Record name | 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole orange | |
CAS RN |
107091-89-4 | |
Record name | Thiazole orange | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107091-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107091894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-[(1-methylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20910233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazole Orange | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZOLE ORANGE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UU5MK2XLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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